amine](/img/structure/B4947253.png)
[(2,4-Dimethylphenyl)sulfonyl](3-hydroxyphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dimethylphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a phenyl ring
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various metabolic and signaling pathways .
Pharmacokinetics
Similar compounds undergo phase ii metabolism, which increases their hydrophilicity and aids in their excretion .
Result of Action
Similar compounds have been known to exert various biological effects, depending on their targets and the pathways they affect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-hydroxyphenyl)-2,4-dimethylbenzenesulfonamide. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)sulfonylamine typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3-aminophenol. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of (2,4-Dimethylphenyl)sulfonylamine.
Reduction: Formation of (2,4-Dimethylphenyl)sulfanylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(2,4-Dimethylphenyl)sulfonylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
(2,4-Dimethylphenyl)sulfonylamine can be compared with other sulfonamide compounds such as:
- (2,4-Dimethylphenyl)sulfonylamine
- (2,4-Dimethylphenyl)sulfonylamine
- (2,4-Dimethylphenyl)sulfonylamine
These compounds share similar structural features but differ in the position or nature of the substituents on the phenyl ring. The unique combination of substituents in (2,4-Dimethylphenyl)sulfonylamine may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-6-7-14(11(2)8-10)19(17,18)15-12-4-3-5-13(16)9-12/h3-9,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUDFDDJOBYGGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
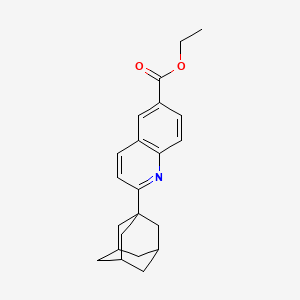
![3,3'-methylenebis{6-[(2-methylbenzoyl)amino]benzoic acid}](/img/structure/B4947185.png)
![isopropyl 4-cyano-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4947193.png)
![1-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-CARBONYL]-4-(2-CHLORO-4-NITROPHENYL)PIPERAZINE](/img/structure/B4947195.png)
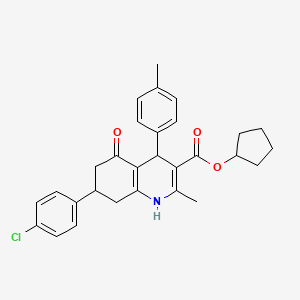
![2-[1-(7-chloro-4-methyl-2-quinolinyl)-2-piperidinyl]ethanol](/img/structure/B4947201.png)
![3-[5-(4-fluorophenyl)-1-(2-methoxyethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4947209.png)
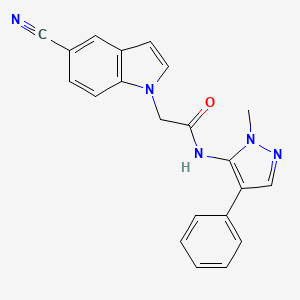
![1-(4-Butoxyphenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4947214.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4947221.png)
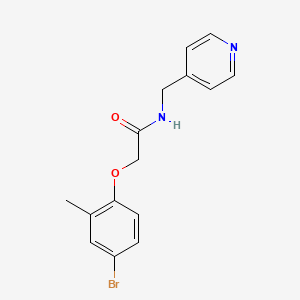
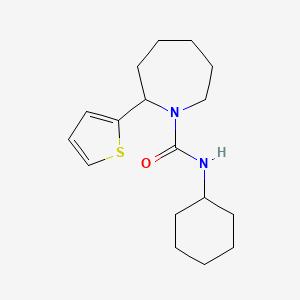
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B4947245.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(1-phenylcyclopropyl)-1,3-oxazole-4-carboxamide](/img/structure/B4947252.png)
